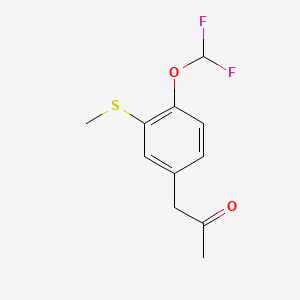

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2O2S. It is characterized by the presence of a difluoromethoxy group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one typically involves the introduction of the difluoromethoxy and methylthio groups onto a phenyl ring, followed by the formation of the propan-2-one moiety. One common method involves the reaction of 4-(difluoromethoxy)phenylboronic acid with methylthiol in the presence of a palladium catalyst to form the corresponding aryl thioether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxide, sulfone.

Reduction: Alcohol.

Substitution: Amino or thioether derivatives.

Scientific Research Applications

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methylthio groups can enhance the compound’s binding affinity and selectivity towards these targets. The propan-2-one moiety may also play a role in the compound’s reactivity and overall biological activity. Detailed studies on the molecular pathways and targets involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one: Similar in structure but with different positional isomers of the difluoromethoxy and methylthio groups.

1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: Another positional isomer with distinct chemical properties and reactivity.

Biological Activity

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its structural characteristics, biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C11H12F2O2S, with a molecular weight of approximately 246.28 g/mol. It features a difluoromethoxy group and a methylthio group attached to a phenyl ring, classifying it as a ketone due to the presence of a carbonyl group (C=O) in its structure. The unique combination of these functional groups may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H12F2O2S |

| Molecular Weight | 246.28 g/mol |

| CAS Number | 1806456-07-4 |

| Structural Features | Difluoromethoxy and methylthio groups |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . Research has shown that compounds with similar structural motifs often demonstrate efficacy against various bacterial strains. The presence of fluorine atoms may enhance lipophilicity, potentially improving membrane penetration and bioactivity.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, although specific mechanisms remain to be fully elucidated. The difluoromethoxy and methylthio substituents could play crucial roles in modulating cellular pathways involved in cancer progression.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It could bind to cellular receptors, influencing signal transduction pathways that regulate cellular responses.

- Gene Expression Regulation : The compound may affect the expression levels of genes involved in key biological processes, including inflammation and apoptosis.

Case Studies

-

Study on Antimicrobial Activity :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of phenyl ketones, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains. -

Investigation into Anticancer Effects :

Another research effort focused on the anticancer potential of compounds with similar structures. The findings demonstrated that derivatives exhibited cytotoxic effects on breast cancer cell lines through apoptosis induction, highlighting the need for further exploration into the specific pathways affected by this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one, and what critical reaction conditions optimize yield?

- Methodological Answer : Synthesis may involve Friedel-Crafts acylation to introduce the propan-2-one moiety. The difluoromethoxy group can be introduced via electrophilic substitution using difluoromethyl triflate, while the methylthio group is added through nucleophilic substitution (e.g., sodium methanethiolate reacting with a halogenated precursor). Key conditions include:

- Temperature control (0–5°C for sensitive intermediates).

- Lewis acid catalysts (e.g., AlCl₃ for acylation).

- Protecting groups (e.g., acetyl for hydroxyl intermediates) to prevent side reactions.

Yield optimization relies on stoichiometric precision and stepwise purification using column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H/¹³C NMR : Methylthio (SCH₃) protons appear at δ ~2.5 ppm; carbonyl carbon (C=O) resonates at ~205–210 ppm.

- ¹⁹F NMR : Difluoromethoxy (OCHF₂) groups show two distinct peaks between δ 80–85 ppm due to coupling (²J₆F-F ~150 Hz).

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹.

- Mass Spectrometry : Molecular ion peak (M⁺) confirms molecular weight.

- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., coplanarity of aromatic rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes, particularly regarding regioselectivity and byproduct formation during synthesis?

- Methodological Answer : Contradictions often arise from competing reaction pathways. Strategies include:

- Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity of electrophilic substitutions.

- Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., over-fluorinated derivatives).

- Catalyst Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance selectivity in biphasic systems.

- Reaction Monitoring : In-situ FTIR tracks intermediate formation to adjust reaction time .

Q. What strategies are employed to study the electronic effects of difluoromethoxy and methylthio substituents on the compound’s reactivity?

- Methodological Answer :

- Hammett Analysis : Quantifies substituent effects (σ values) on reaction rates.

- Cyclic Voltammetry : Measures redox potentials to assess electron-withdrawing/donating properties.

- DFT Calculations : Maps electron density distribution (e.g., LUMO localization on the ketone group).

- Comparative Studies : Synthesize analogs (e.g., replacing OCHF₂ with OCH₃) to isolate substituent contributions .

Q. What are the stability profiles of this compound under various storage conditions, and how does degradation impact experimental reproducibility?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), UV light, and humidity. Monitor degradation via HPLC.

- Degradation Pathways : Hydrolysis of the ketone (yielding carboxylic acid) or S-demethylation (forming thiol derivatives).

- Storage Recommendations : Store at –20°C under inert atmosphere (argon) with desiccants. Add antioxidants (e.g., BHT) if light-sensitive .

Properties

Molecular Formula |

C11H12F2O2S |

|---|---|

Molecular Weight |

246.28 g/mol |

IUPAC Name |

1-[4-(difluoromethoxy)-3-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H12F2O2S/c1-7(14)5-8-3-4-9(15-11(12)13)10(6-8)16-2/h3-4,6,11H,5H2,1-2H3 |

InChI Key |

JZKDDQCYEUDZPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)OC(F)F)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.